[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate
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Overview
Description
[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features a combination of thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,6-dichloropyridine-2-carboxylic acid with 2-oxo-2-(thiophen-2-ylmethylamino)ethanol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.
Alcohols: Formed from the reduction of the ester carbonyl group.
Substituted Pyridines: Formed from nucleophilic substitution reactions on the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of both thiophene and pyridine rings suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure allows for modifications that can enhance its pharmacological properties, making it a potential lead compound for the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers, coatings, and other materials with specialized functions .
Mechanism of Action
The mechanism of action of [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene ring may interact with hydrophobic pockets, while the pyridine ring can form hydrogen bonds with amino acid residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure and exhibit similar chemical reactivity.
Pyridine Derivatives: Compounds such as 2,6-dichloropyridine and 3,5-dichloropyridine share the pyridine ring structure and undergo similar substitution reactions.
Uniqueness
What sets [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate apart is the combination of both thiophene and pyridine rings in a single molecule.
Properties
IUPAC Name |
[2-oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-9-3-4-10(15)17-12(9)13(19)20-7-11(18)16-6-8-2-1-5-21-8/h1-5H,6-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAMMDBYSRBUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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